![molecular formula C15H16O3 B13745396 3,4,4a,10b-tetrahydro-2,2-dimethyl-2H-Naphtho[1,2-b]pyran-5,6-dione](/img/structure/B13745396.png)
3,4,4a,10b-tetrahydro-2,2-dimethyl-2H-Naphtho[1,2-b]pyran-5,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
. This method relies on the cyclization of dienones under specific conditions to form the desired pyran structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows the same principles as laboratory-scale synthesis, with adjustments for scale, efficiency, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,4a,10b-tetrahydro-2,2-dimethyl-2H-Naphtho[1,2-b]pyran-5,6-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different hydroquinone derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions typically occur under controlled conditions, including specific temperatures and solvents to ensure the desired product formation .
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in medicinal chemistry and other fields .
Wissenschaftliche Forschungsanwendungen
3,4,4a,10b-tetrahydro-2,2-dimethyl-2H-Naphtho[1,2-b]pyran-5,6-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3,4,4a,10b-tetrahydro-2,2-dimethyl-2H-Naphtho[1,2-b]pyran-5,6-dione involves its interaction with DNA topoisomerase I, an enzyme crucial for DNA replication and transcription . By inhibiting this enzyme, the compound induces DNA damage and cell death, making it a potential anticancer agent . The molecular targets and pathways involved include the induction of oxidative stress and the activation of apoptotic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lapachol: A naturally occurring compound from which β-lapachone is derived.
Naphthoquinones: A class of compounds with similar structures and chemical properties.
Uniqueness
3,4,4a,10b-tetrahydro-2,2-dimethyl-2H-Naphtho[1,2-b]pyran-5,6-dione is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity . Its ability to inhibit DNA topoisomerase I sets it apart from other similar compounds, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C15H16O3 |
---|---|
Molekulargewicht |
244.28 g/mol |
IUPAC-Name |
2,2-dimethyl-3,4,4a,10b-tetrahydrobenzo[h]chromene-5,6-dione |
InChI |
InChI=1S/C15H16O3/c1-15(2)8-7-11-13(17)12(16)9-5-3-4-6-10(9)14(11)18-15/h3-6,11,14H,7-8H2,1-2H3 |
InChI-Schlüssel |
FGGFBHJNRSCDBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2C(O1)C3=CC=CC=C3C(=O)C2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.